
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the sulfanyl group, and the formation of the oxadiazole ring . The exact synthetic route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The azetidine ring, for example, is a three-membered ring with one nitrogen atom, which could impart certain steric and electronic properties to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the azetidine ring might be able to participate in nucleophilic substitution reactions, while the oxadiazole ring might be able to undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds structurally related to 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride have been synthesized and evaluated for their antimicrobial properties. For instance, a study conducted by Prajapati and Thakur (2014) involved the synthesis of azetidinone derivatives with potential antibacterial and antifungal activities. These compounds were created through condensation and cyclocondensation reactions, showcasing their versatility in drug development processes for targeting microbial infections (Prajapati & Thakur, 2014).
Crystal Structure and Biological Activity
Another study focused on synthesizing morpholine derivatives containing the 1,3,4-oxadiazole moiety, similar in structure to the compound . The synthesized compound was characterized using various spectroscopic methods and its structure was confirmed through X-ray diffraction. This compound exhibited remarkable antimicrobial activity, including antibacterial, antioxidant, anti-tuberculosis, anti-diabetic activities, and molecular docking studies, emphasizing the compound's potential in medicinal chemistry (Mamatha S.V et al., 2019).
Antibacterial Studies
A variety of 2-[5-(Aryl)-[1,3,4]oxadiazole-2-ylsulfanyl] alkanoic acids were synthesized from aromatic carboxylic acid hydrazides and evaluated for their antibacterial activity. These compounds were tested against both Gram-negative and Gram-positive strains, indicating the broad applicability of such structures in developing new antibacterial agents (N. Jain et al., 2009).
Synthesis and Antimicrobial Screening
Azetidinone and oxadiazole derivatives have been synthesized and screened for antimicrobial activity. The synthesis involves various chemical reactions, resulting in compounds with potential antibacterial and antifungal effects. This highlights the importance of these chemical structures in the search for new antimicrobial agents (N. Desai & A. Dodiya, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS.ClH/c1-2-4-8(5-3-1)10-13-14-11(15-10)16-9-6-12-7-9;/h1-5,9,12H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYQGRWHUOUKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NN=C(O2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B1379020.png)
![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)

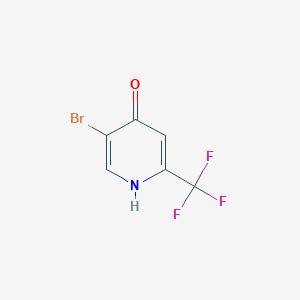
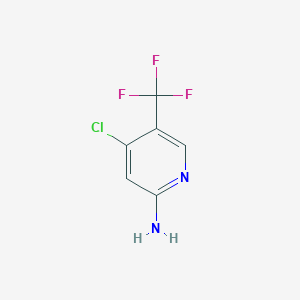

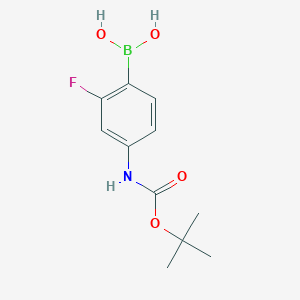

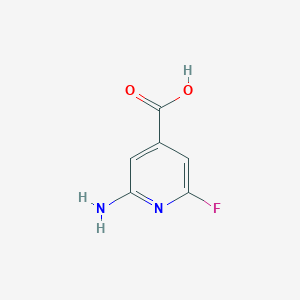
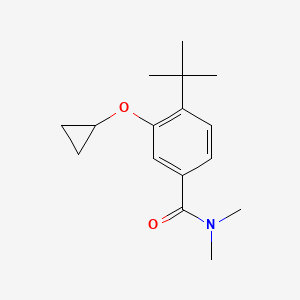
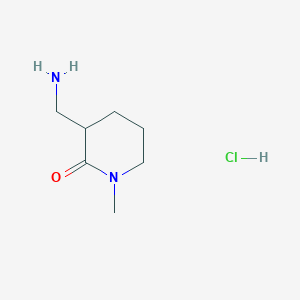

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)
